4-Nitrobenzonitrile

Catalog No.
S592977
CAS No.
619-72-7
M.F
C7H4N2O2
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzonitrile

CAS Number

619-72-7

Product Name

4-Nitrobenzonitrile

IUPAC Name

4-nitrobenzonitrile

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C7H4N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H

InChI Key

NKJIFDNZPGLLSH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

Synonyms

4-nitrobenzonitrile

Canonical SMILES

C1=CC(=CC=C1C#N)[N+](=O)[O-]

4-Nitrobenzonitrile, also known as p-nitrobenzonitrile or 4-cyanonitrobenzene, is an aromatic compound with the molecular formula C₇H₄N₂O₂. It features a nitro group (-NO₂) and a nitrile group (-C≡N) attached to a benzene ring, making it a significant compound in organic chemistry. Its structure consists of a benzene ring substituted at the para position by both a nitro group and a cyano group, which contributes to its chemical reactivity and potential applications in various fields.

4-Nitrobenzonitrile is considered a hazardous material. It is:

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Irritant: Can cause skin and eye irritation [].
  • Fire Hazard: Flammable solid. Ignites above 170 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4-Nitrobenzonitrile.
  • Avoid inhalation, ingestion, and skin contact.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.
  • Properly dispose of waste according to local regulations.

Organic Synthesis

  • Precursor for other chemicals: 4-NBN serves as a valuable starting material for the synthesis of diverse organic compounds due to the presence of the reactive nitro and nitrile functional groups. It can be transformed into various derivatives through reactions like reduction, nucleophilic substitution, and cycloaddition. For instance, 4-NBN is a precursor to 4-aminobenzonitrile, a key intermediate in the production of certain pharmaceuticals [].
  • Building block in multistep syntheses: 4-NBN can be incorporated as a building block in multistep syntheses of complex molecules. Its unique functional groups allow for selective modifications and tailoring of the final product's properties. This makes it valuable in the development of new materials, pharmaceuticals, and other functional molecules [].

Material Science

  • Organic electronics: 4-NBN has been explored as a potential candidate for use in organic electronics due to its electron-withdrawing properties. These properties can modulate the electrical conductivity and other electronic properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Crystal engineering: 4-NBN can be used as a building block in the design and synthesis of supramolecular assemblies and coordination polymers. These materials exhibit interesting structural features and potential applications in areas like catalysis, gas storage, and drug delivery [].

Analytical Chemistry

  • Chromatographic standard: 4-NBN, due to its well-defined properties and commercially available high purity, is often employed as a standard in various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This allows for the identification and quantification of other compounds in complex mixtures [].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly with nucleophiles like sodium methoxide. This reaction involves the addition of the nucleophile to the aromatic ring, leading to the formation of substituted products. Quantum mechanical analyses suggest that this reaction proceeds via a mechanism involving multiple steps and intermediates .
  • Radical Reactions: 4-Nitrobenzonitrile has been studied for its interactions with radicals generated during radiolysis processes. For instance, it reacts with α-monoalkoxyalkyl radicals to form N-alkoxyaminoxyl-type radicals, which exhibit unique absorption properties and decay characteristics .
  • Hydrogenation: The compound can be selectively hydrogenated to produce p-aminobenzonitrile using catalysts such as gold supported on zirconia. This reaction highlights its versatility as a precursor for more complex amine derivatives .

4-Nitrobenzonitrile exhibits various biological activities, primarily linked to its role as a radiosensitizer in cancer treatment. Studies indicate that it can interact with radical species generated during radiotherapy, potentially enhancing the efficacy of radiation treatments by facilitating oxidative damage to cancer cells. The compound's ability to form stable radical intermediates suggests potential applications in therapeutic contexts where radical chemistry is advantageous .

Several methods exist for synthesizing 4-nitrobenzonitrile:

  • Ammoxidation of p-Nitrotoluene: This method involves the gas-phase ammoxidation of p-nitrotoluene using vanadium phosphate catalysts. The process typically operates at elevated temperatures and yields high selectivity for 4-nitrobenzonitrile .
  • Direct Nitration: Another approach includes the nitration of benzonitrile under controlled conditions, allowing for the introduction of the nitro group at the para position relative to the nitrile.
  • Electrophilic Substitution: Electrophilic aromatic substitution reactions can also be employed, where nitrating agents are used to introduce the nitro group onto the benzene ring of benzonitrile.

4-Nitrobenzonitrile is utilized in various applications:

  • Chemical Intermediates: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound can be used in dye production due to its chromophoric properties.
  • Research: In organic synthesis and materials science, it is often used in studies involving radical chemistry and nucleophilic substitutions.

Interaction studies involving 4-nitrobenzonitrile focus on its reactivity with various radical species and nucleophiles. These studies reveal insights into its potential as a radiosensitizer and its behavior in complex chemical environments. For example, research on its reactions with α-dialkoxyalkyl radicals has shown that it can lead to significant fragmentation products under certain conditions, indicating its role in radical-mediated processes .

4-Nitrobenzonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureKey Differences
BenzonitrileC₇H₅NLacks nitro group; less reactive than 4-nitrobenzonitrile.
p-NitrotolueneC₇H₇N₂O₂Contains a methyl group instead of a nitrile; different reactivity profile.
3-NitrobenzonitrileC₇H₄N₂O₂Nitro group at meta position; distinct electronic effects on reactivity.
4-AminobenzonitrileC₇H₈N₂Amino group instead of nitro; different biological activities and applications.

The uniqueness of 4-nitrobenzonitrile lies in its combination of both nitro and nitrile functionalities, which enhances its reactivity and applicability in various chemical processes compared to similar compounds.

XLogP3

1.2

LogP

1.19 (LogP)

Melting Point

147.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 76 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 76 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (97.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

619-72-7

Wikipedia

4-Nitrobenzonitrile

General Manufacturing Information

Benzonitrile, 4-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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